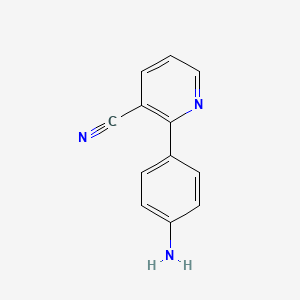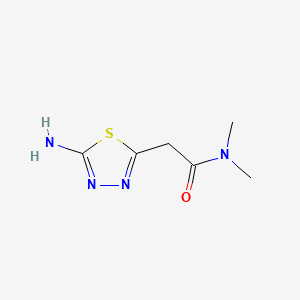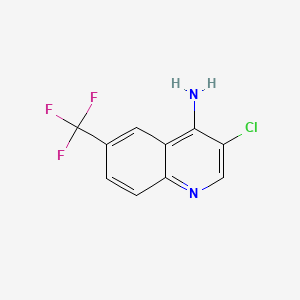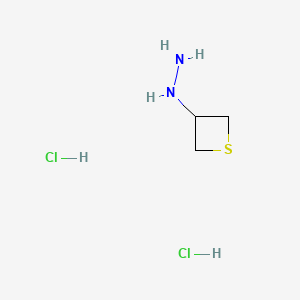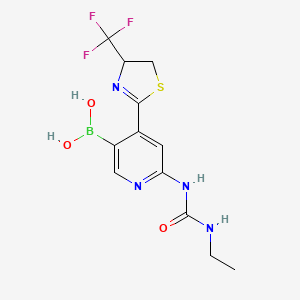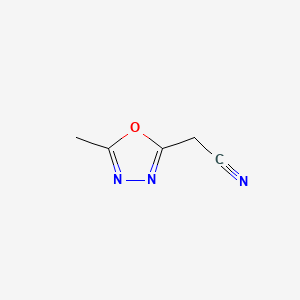
1-(3-Chloro-5-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-5-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, transaminases have been used to carry out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was the best co-solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring. The phenyl ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a fluorine atom .Scientific Research Applications
Organic Synthesis and Structural Properties
One notable application of compounds similar to "1-(3-Chloro-5-fluorophenyl)ethan-1-amine" is in the synthesis and study of novel organic structures. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. Such synthetic routes offer insights into the conformation of observed products through spectroscopic and ab initio calculations, demonstrating the compound's utility in exploring organic chemistry's structural aspects (Issac & Tierney, 1996).
Environmental Science: PFAS Removal
In environmental science, amine-functionalized compounds, akin to "this compound," have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove PFAS from municipal water and wastewater, demonstrating their potential in addressing environmental pollutants (Ateia et al., 2019).
Materials Science: Fluorescence Emission
In materials science, nitrogen-containing organic compounds, including those similar to "this compound," have been investigated for their unique fluorescence emission properties. These compounds exhibit interesting blue emissions without traditional fluorophore units, finding applications in biomedical fields due to their excellent biocompatibility and mimicry of biological macromolecules. Such research underscores the compound's versatility in developing new materials with specific optical properties (Wang Shao-fei, 2011).
properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJDCFVSXSRBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

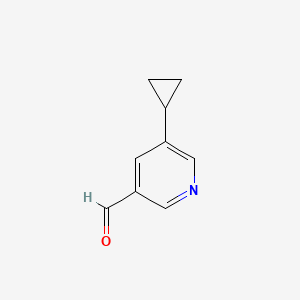
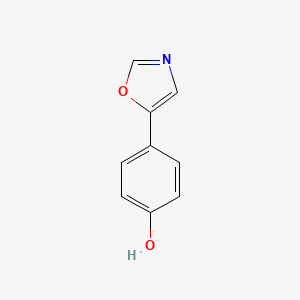
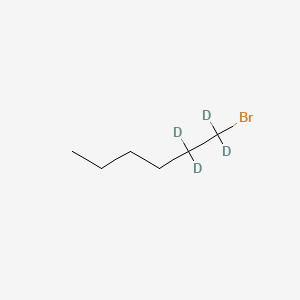
![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)
![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)
